molecular formula C16H12ClN3O6S B2815426 4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid CAS No. 532417-18-8

4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid

Cat. No.: B2815426
CAS No.: 532417-18-8
M. Wt: 409.8
InChI Key: MEYKUBMIUVUWOH-UHFFFAOYSA-N
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Description

4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid is a complex organic compound with the molecular formula C16H12ClN3O6S . This compound contains various functional groups, including a carboxylic acid, a nitro group, and a thioamide group, making it a versatile molecule in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methoxybenzoic acid to form 4-methoxy-3-nitrobenzoic acid . This intermediate is then subjected to chlorination to introduce the chloro group at the desired position . The final step involves the formation of the thioamide linkage through a reaction with a suitable thioamide reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioamide group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl ]amino]-benzoic acid is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of chloro, methoxy, nitro, and thioamide groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-3-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O6S/c1-26-13-5-3-8(7-12(13)20(24)25)14(21)19-16(27)18-11-6-9(15(22)23)2-4-10(11)17/h2-7H,1H3,(H,22,23)(H2,18,19,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYKUBMIUVUWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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